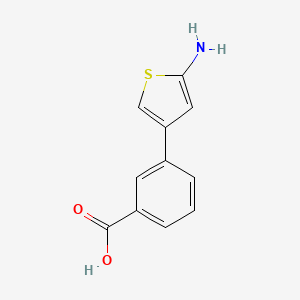

3-(5-Aminothiophen-3-yl)benzoic acid

Description

Structure

3D Structure

Propriétés

Formule moléculaire |

C11H9NO2S |

|---|---|

Poids moléculaire |

219.26 g/mol |

Nom IUPAC |

3-(5-aminothiophen-3-yl)benzoic acid |

InChI |

InChI=1S/C11H9NO2S/c12-10-5-9(6-15-10)7-2-1-3-8(4-7)11(13)14/h1-6H,12H2,(H,13,14) |

Clé InChI |

OXTFUUMDIOWVJM-UHFFFAOYSA-N |

SMILES canonique |

C1=CC(=CC(=C1)C(=O)O)C2=CSC(=C2)N |

Origine du produit |

United States |

Synthetic Methodologies and Strategies for 3 5 Aminothiophen 3 Yl Benzoic Acid and Its Derivatives

Retrosynthetic Analysis Approaches for the Target Compound

Retrosynthetic analysis is a method for designing a synthetic pathway by deconstructing the target molecule into simpler, readily available starting materials. icj-e.org This process involves breaking bonds and applying functional group interconversions in reverse. icj-e.orgamazonaws.com

For 3-(5-Aminothiophen-3-yl)benzoic acid, the most logical primary disconnection is the C-C bond between the thiophene (B33073) and the benzoic acid rings. This disconnection simplifies the target into two key synthons: a 5-amino-3-thienyl synthon and a 3-benzoyl synthon. These idealized fragments correspond to practical chemical reagents, such as a halogenated aminothiophene and a boronic acid-functionalized benzoic acid, which can be joined using a cross-coupling reaction.

Further disconnection of the 5-aminothiophene precursor leads back to the fundamental building blocks for a Gewald reaction: an α-mercaptoaldehyde or ketone, an activated nitrile, and elemental sulfur. The benzoic acid precursor can be traced back to a functionalized toluene (B28343) or a related commercially available starting material. This multi-step retrosynthetic pathway provides a clear and logical roadmap for the forward synthesis.

Direct Synthetic Pathways for this compound

A prime strategy would be the Suzuki-Miyaura cross-coupling reaction. This involves the reaction of a thiophene derivative, such as 3-bromo-5-aminothiophene (or a protected version), with 3-(dihydroxyboryl)benzoic acid (3-carboxyphenylboronic acid). The reaction is typically catalyzed by a palladium complex in the presence of a base.

Proposed Suzuki Coupling Pathway:

Step 1: Synthesis of a protected 3-bromo-5-aminothiophene. The amino group is often protected (e.g., as a Boc-carbamate) to prevent side reactions.

Step 2: Synthesis or commercial acquisition of 3-carboxyphenylboronic acid.

Step 3: Palladium-catalyzed coupling of the two fragments.

Step 4: Deprotection of the amino group to yield the final product.

This approach allows for modularity, as various substituted thiophenes and benzoic acids can be used to generate a library of derivatives.

Synthesis of Key Precursors and Intermediate Building Blocks

2-Aminothiophenes are crucial heterocyclic building blocks in medicinal chemistry and organic synthesis. nih.govcabidigitallibrary.org The most prominent and versatile method for their synthesis is the Gewald reaction. nih.gov This one-pot, multi-component reaction typically involves the condensation of an α-methylene ketone or aldehyde with an activated nitrile (such as malononitrile (B47326) or ethyl cyanoacetate) and elemental sulfur in the presence of a base catalyst. derpharmachemica.commdpi.com

The reaction proceeds to give highly substituted 2-aminothiophenes in good yields. derpharmachemica.com By choosing the appropriate starting materials, the substitution pattern on the thiophene ring can be precisely controlled. For the target compound, a precursor that allows for functionalization at the 3-position (for coupling) and has an amino group at the 5-position is required. This often involves post-Gewald modifications, such as halogenation at the 3-position.

| α-Methylene Ketone/Aldehyde | Activated Nitrile | Resulting Aminothiophene Substitution Pattern |

|---|---|---|

| Cyclohexanone | Malononitrile | 2-Amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonitrile derpharmachemica.com |

| Acetone | Ethyl Cyanoacetate | Ethyl 2-amino-4-methylthiophene-3-carboxylate |

| Acetaldehyde | Cyanoacetamide | 2-Amino-5-methylthiophene-3-carboxamide |

The benzoic acid core must be functionalized to participate in cross-coupling reactions. This typically involves introducing a halogen (Br, I) or a boronic acid group at the meta-position (C3) relative to the carboxylic acid.

Halogenated Benzoic Acids: 3-Bromobenzoic acid and 3-iodobenzoic acid are commercially available and can be used directly in many coupling reactions. They can also be synthesized via electrophilic aromatic substitution of benzene (B151609) followed by oxidation of a side chain.

Benzoic Acid Boronic Acids: 3-Carboxyphenylboronic acid is a key intermediate for Suzuki couplings. It can be prepared from 3-bromobenzoic acid via lithium-halogen exchange followed by quenching with a trialkyl borate (B1201080) and subsequent acidic workup.

The functionalization of the benzoic acid core is a well-established area of organic synthesis, with numerous methods available to introduce a wide variety of functional groups for subsequent transformations. organic-chemistry.orgnih.govacs.org

| Precursor Name | Structure | Primary Use |

|---|---|---|

| 3-Bromobenzoic acid | Br-C₆H₄-COOH | Precursor for Suzuki, Heck, Sonogashira coupling |

| 3-Iodobenzoic acid | I-C₆H₄-COOH | Precursor for various cross-coupling reactions |

| 3-Carboxyphenylboronic acid | (HO)₂B-C₆H₄-COOH | Key reagent for Suzuki-Miyaura coupling |

Carbon-Carbon and Carbon-Heteroatom Bond Forming Reactions for Intermolecular Coupling

The crucial step in the synthesis is the formation of the bond connecting the thiophene and benzoic acid rings. Palladium-catalyzed cross-coupling reactions are the state-of-the-art for this type of transformation due to their high efficiency and functional group tolerance.

The Suzuki-Miyaura reaction, which couples an organoboron compound with an organohalide, is particularly well-suited for this purpose. The reaction between a 3-halothiophene derivative and 3-carboxyphenylboronic acid would proceed under standard Suzuki conditions, typically involving a palladium catalyst (e.g., Pd(PPh₃)₄), a base (e.g., Na₂CO₃ or K₂CO₃), and a solvent system such as a mixture of toluene and water.

To create derivatives of this compound, the carboxylic acid group can be readily converted into amides or esters. These reactions are among the most fundamental transformations in organic synthesis. rsc.org

Amidation: The formation of an amide bond typically requires the activation of the carboxylic acid. researchgate.net This can be achieved using a variety of coupling reagents. The activated acid is then treated with a primary or secondary amine to form the corresponding amide. Direct C-H amidation of benzoic acids is also a known transformation, though it may be less selective for this specific substrate. ibs.re.kr

Esterification: Esters can be synthesized through several methods. The Fischer esterification involves reacting the carboxylic acid with an alcohol under acidic conditions. nepjol.info Alternatively, the carboxylic acid can be converted to a more reactive acyl chloride or anhydride (B1165640), which then reacts readily with an alcohol. Carbodiimide coupling agents can also facilitate the direct reaction between a carboxylic acid and an alcohol. researchgate.net

| Transformation | Reagent/Method | Description |

|---|---|---|

| Amidation | EDC/HOBt | Carbodiimide coupling with an additive to suppress side reactions. researchgate.net |

| Amidation | HATU/DIPEA | A highly efficient aminium-based coupling agent. researchgate.net |

| Amidation | SOCl₂ then Amine | Conversion to acyl chloride followed by nucleophilic substitution. |

| Esterification | H₂SO₄/Alcohol (Fischer) | Acid-catalyzed equilibrium reaction with an alcohol. nepjol.info |

| Esterification | DIC/DMAP | Carbodiimide-mediated coupling for mild esterification. researchgate.net |

Cross-Coupling Reactions (e.g., Suzuki, Sonogashira, Heck)

Cross-coupling reactions are powerful tools for the formation of carbon-carbon bonds, and they are instrumental in the synthesis of complex aromatic systems like this compound. These reactions typically involve a palladium catalyst to couple an organometallic compound with an organic halide.

Suzuki Reaction

The Suzuki reaction, a palladium-catalyzed cross-coupling between an organoboron compound and an organic halide or triflate, is a versatile method for creating carbon-carbon bonds. mdpi.com In the context of synthesizing thiophene-based benzoic acid derivatives, this reaction can be employed by coupling a thiophene boronic acid with a bromo- or iodobenzoic acid derivative, or vice versa. For instance, 5-amino-3-thienylboronic acid could be coupled with 3-bromobenzoic acid in the presence of a palladium catalyst, such as Pd(dppf)Cl₂, and a base like potassium carbonate to yield the target molecule. mdpi.com The Suzuki coupling is noted for its mild reaction conditions and tolerance of a wide range of functional groups, making it suitable for multi-step syntheses. mdpi.comresearchgate.net The choice of catalyst, base, and solvent can significantly influence the reaction's efficiency and yield. mdpi.com

Sonogashira Reaction

The Sonogashira reaction forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, utilizing a palladium catalyst and a copper co-catalyst. wikipedia.orgresearchgate.net This reaction is particularly useful for introducing alkynyl functionalities into aromatic systems, which can then be further manipulated. researchgate.net For the synthesis of precursors to this compound, an aryl halide such as 3-bromobenzoic acid could be coupled with an appropriately substituted terminal alkyne. wikipedia.org The reaction is typically carried out under mild conditions, often at room temperature, and is compatible with various functional groups. wikipedia.org Acyl chlorides can also be used as coupling partners in what is known as the acyl Sonogashira reaction to produce ynones. mdpi.com

Heck Reaction

The Heck reaction involves the coupling of an unsaturated halide with an alkene in the presence of a palladium catalyst and a base. liverpool.ac.uknih.gov While not a direct route to the core structure of this compound, the Heck reaction can be used to functionalize thiophene or benzoic acid precursors. For example, a bromo-aminothiophene could be coupled with acrylic acid or one of its esters to introduce a side chain that could be later modified to form the benzoic acid moiety. The reaction's regioselectivity and stereoselectivity are key considerations and can be influenced by the choice of catalyst, ligands, and reaction conditions. liverpool.ac.uk

Post-Synthetic Structural Modifications and Functionalization Reactions

Once the core structure of this compound is assembled, its functional groups can be further modified to create a diverse range of derivatives. The carboxylic acid and amino moieties are primary sites for such transformations.

Transformations of the Carboxylic Acid Moiety

The carboxylic acid group is a versatile functional handle that can be converted into several other functionalities, including esters, amides, acid halides, and salts.

Esterification of the carboxylic acid moiety can be achieved through several methods. The Fischer esterification, which involves reacting the carboxylic acid with an alcohol in the presence of a strong acid catalyst like sulfuric acid, is a common approach. libretexts.orgresearchgate.net This is an equilibrium-driven reaction, and reaction conditions can be optimized by using an excess of the alcohol or by removing the water formed during the reaction. libretexts.org Alternative methods that proceed under milder conditions include using coupling reagents to activate the carboxylic acid. organic-chemistry.org For example, reagents like 1-(4,6-dimethoxy-1,3,5-triazin-2-yl)-3,5-lutidinium chloride (DMT-3,5-LUT) can facilitate the dehydrating condensation between carboxylic acids and alcohols. researchgate.net

The formation of an amide bond is a fundamental transformation in organic synthesis. researchgate.netnih.gov This can be accomplished by reacting the carboxylic acid with an amine. The direct reaction is often slow and requires high temperatures. Therefore, the carboxylic acid is typically activated first. researchgate.netresearchgate.net One common method is the conversion of the carboxylic acid to a more reactive species, such as an acid chloride, which then readily reacts with an amine. researchgate.netlibretexts.org Alternatively, a wide variety of coupling reagents can be used to facilitate the direct condensation of a carboxylic acid and an amine. researchgate.netnih.govrsc.org Reagents like 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDCI) in the presence of 1-hydroxybenzotriazole (B26582) (HOBt) are frequently employed for this purpose. nih.gov The choice of coupling reagent and reaction conditions can be crucial for achieving high yields and minimizing side reactions, especially when dealing with sensitive substrates. researchgate.netnih.gov

Carboxylic acids can be converted into more reactive acid halides, typically acid chlorides, by treatment with reagents like thionyl chloride (SOCl₂) or oxalyl chloride. libretexts.orglibretexts.orgyoutube.com This transformation is often a key step in the synthesis of esters and amides, as acid halides are highly susceptible to nucleophilic attack. libretexts.orglibretexts.org The reaction with thionyl chloride produces sulfur dioxide and hydrogen chloride as byproducts, which are gaseous and can be easily removed. youtube.com Phosphorous tribromide (PBr₃) can be used to generate acid bromides. libretexts.org

As a carboxylic acid, this compound can react with bases to form salts. With strong bases like sodium hydroxide, it will form the corresponding sodium carboxylate salt. Similarly, the amino group on the thiophene ring can be protonated by acids to form ammonium (B1175870) salts. For instance, reaction with aqueous hydrochloric acid would likely form the hydrochloride salt of the amino group. google.com The formation of salts can be useful for purification purposes or to modify the solubility of the compound. google.com

Modifications at the Amino Group

The primary amino group on the thiophene ring is a key site for nucleophilic reactions, enabling straightforward modifications through acylation, alkylation, and condensation reactions.

The amino group of this compound can be readily acylated to form the corresponding amides. This reaction typically involves treating the parent compound with an acylating agent, such as an acyl chloride or an acid anhydride, often in the presence of a base to neutralize the acidic byproduct. The use of mixed anhydrides of trifluoroacetic acid has also been reported as a useful alternative to traditional Friedel-Crafts acylation processes. nih.gov This modification is significant as it converts the basic amino group into a neutral amide functionality, which can alter the molecule's electronic properties and potential for hydrogen bonding.

Interactive Data Table: Examples of Acylation Reactions

| Acylating Agent | Product Name | Resulting Structure |

|---|---|---|

| Acetyl chloride | 3-(5-Acetamidothiophen-3-yl)benzoic acid | A derivative where the amino group is converted to an acetamide (B32628) group. |

| Benzoyl chloride | 3-(5-Benzamidothiophen-3-yl)benzoic acid | A derivative featuring a benzamide (B126) functional group. |

| Acetic anhydride | 3-(5-Acetamidothiophen-3-yl)benzoic acid | An alternative route to the acetamide derivative, producing acetic acid as a byproduct. |

N-alkylation of the primary amino group introduces alkyl substituents, leading to the formation of secondary or tertiary amines. This transformation can be achieved by reacting this compound with alkylating agents like alkyl halides (e.g., methyl iodide, benzyl (B1604629) bromide) or sulfates. The reaction conditions, such as the stoichiometry of the alkylating agent and the choice of base and solvent, can be controlled to favor mono- or di-alkylation. Such modifications can significantly impact the steric profile and basicity of the nitrogen atom.

Interactive Data Table: Examples of Alkylation Reactions

| Alkylating Agent | Product Name | Resulting Structure |

|---|---|---|

| Methyl iodide | 3-(5-(Methylamino)thiophen-3-yl)benzoic acid | The corresponding secondary amine derivative. |

| Benzyl bromide | 3-(5-(Benzylamino)thiophen-3-yl)benzoic acid | An N-benzylated derivative. |

| Ethyl sulfate | 3-(5-(Ethylamino)thiophen-3-yl)benzoic acid | The corresponding N-ethyl secondary amine. |

The primary amino group readily undergoes condensation reactions with carbonyl compounds, specifically aldehydes and ketones, to form imines, commonly known as Schiff bases. researchgate.net This reaction is typically catalyzed by a small amount of acid and involves the removal of a water molecule. nih.gov The formation of a Schiff base introduces a C=N double bond, extending the conjugated system of the molecule, which can have profound effects on its electronic and photophysical properties. These reactions are often reversible, with the stability of the resulting imine depending on the nature of the carbonyl compound used. researchgate.netmdpi.com

Interactive Data Table: Examples of Schiff Base Condensation

| Carbonyl Compound | Product Name | Resulting Structure |

|---|---|---|

| Benzaldehyde | 3-(5-((E)-Benzylideneamino)thiophen-3-yl)benzoic acid | An imine formed with an aromatic aldehyde. |

| Acetone | 3-(5-((E)-Propan-2-ylideneamino)thiophen-3-yl)benzoic acid | A Schiff base derived from a simple ketone. |

| 4-Methoxybenzaldehyde | 3-(5-((E)-(4-Methoxybenzylidene)amino)thiophen-3-yl)benzoic acid | A derivative with an electron-donating group on the phenyl ring of the imine. |

Functionalization of the Thiophene Ring System

The thiophene ring is inherently electron-rich and susceptible to electrophilic aromatic substitution. nih.gov The reactivity and regioselectivity of this substitution are heavily influenced by the existing substituents. The amino group at the C5 position is a powerful activating group due to its positive mesomeric effect (+M), which increases the electron density of the thiophene ring, particularly at the ortho (C4) and para (C2, though this position is occupied) positions relative to itself. mdpi.com Conversely, the benzoic acid substituent at the C3 position is an electron-withdrawing and deactivating group.

Given these competing influences, electrophilic attack is most likely to occur at the C4 position, which is strongly activated by the adjacent amino group. Common electrophilic substitution reactions such as halogenation (bromination, chlorination), nitration, and sulfonation can be employed to introduce new functional groups onto the thiophene core. researchgate.net

Interactive Data Table: Electrophilic Substitution on the Thiophene Ring

| Reaction | Reagent | Major Product |

|---|---|---|

| Bromination | N-Bromosuccinimide (NBS) | 3-(4-Bromo-5-aminothiophen-3-yl)benzoic acid |

| Nitration | Nitric acid / Sulfuric acid | 3-(5-Amino-4-nitrothiophen-3-yl)benzoic acid |

| Chlorination | N-Chlorosuccinimide (NCS) | 3-(5-Amino-4-chlorothiophen-3-yl)benzoic acid |

Electrophilic Aromatic Substitution on the Benzoic Acid Aromatic Ring

The benzoic acid portion of the molecule also undergoes electrophilic aromatic substitution, but its reactivity is governed by the directing effects of two different substituents: the carboxylic acid group and the 3-(5-aminothiophen-3-yl) group.

Carboxylic Acid Group (-COOH): This is a meta-directing and deactivating group. It withdraws electron density from the benzene ring, making it less reactive towards electrophiles and directing incoming substituents to the position meta to itself (C5, relative to the COOH at C1). libretexts.org

3-(5-Aminothiophen-3-yl) Group: This substituent, attached at the C3 position, is expected to be an ortho, para-directing and activating group due to the electron-rich nature of the aminothiophene system. It directs incoming electrophiles to the positions ortho (C2, C4) and para (C6) to its point of attachment.

The outcome of an electrophilic substitution reaction is therefore a result of the competition between these directing effects. The strongly deactivating nature of the carboxyl group may dominate, favoring substitution at the C5 position. However, the activating nature of the thiophenyl substituent could lead to a mixture of products, with substitution also occurring at the C4 and C6 positions. The precise product distribution will depend on the specific electrophile and reaction conditions used. minia.edu.egmasterorganicchemistry.com

Interactive Data Table: Potential Products of Electrophilic Substitution on the Benzoic Acid Ring

| Reaction | Reagent | Potential Isomeric Products |

|---|---|---|

| Nitration | HNO₃ / H₂SO₄ | 3-(5-Aminothiophen-3-yl)-5-nitrobenzoic acid (meta to COOH) |

| 5-(5-Aminothiophen-3-yl)-2-nitrobenzoic acid (ortho/para to thiophene) | ||

| 2-(5-Aminothiophen-3-yl)-5-nitrobenzoic acid (ortho/para to thiophene) | ||

| Bromination | Br₂ / FeBr₃ | 3-Bromo-5-(5-aminothiophen-3-yl)benzoic acid (meta to COOH) |

Spectroscopic and Structural Characterization of 3 5 Aminothiophen 3 Yl Benzoic Acid and Its Derivatives

Vibrational Spectroscopy Analysis

Vibrational spectroscopy, encompassing Fourier Transform Infrared (FTIR) and Raman techniques, provides valuable insights into the functional groups and bonding arrangements within a molecule.

The FTIR spectrum of 3-(5-aminothiophen-3-yl)benzoic acid is expected to exhibit a combination of characteristic absorption bands arising from the N-H, O-H, C=O, C-N, C-S, and aromatic C-H and C=C vibrations.

The amino group (NH₂) would be identified by a pair of stretching vibrations in the region of 3300-3500 cm⁻¹. The carboxylic acid functional group presents a very broad O-H stretching band, typically observed between 2500 and 3300 cm⁻¹, which is a result of hydrogen bonding. spectroscopyonline.com The carbonyl (C=O) stretching vibration of the carboxylic acid is anticipated to appear as a strong, sharp peak in the range of 1680-1710 cm⁻¹, with the conjugation to the aromatic ring potentially lowering the frequency. spectroscopyonline.com

The thiophene (B33073) and benzene (B151609) rings will show characteristic C-H stretching vibrations above 3000 cm⁻¹ and C=C stretching vibrations within the 1450-1600 cm⁻¹ region. The C-S stretching vibration of the thiophene ring is typically weaker and can be found in the 600-800 cm⁻¹ range. iosrjournals.org In-plane and out-of-plane bending vibrations for the substituted aromatic rings will also be present in the fingerprint region (below 1500 cm⁻¹), providing further structural information. For instance, the O-H out-of-plane bend of the carboxylic acid dimer is often observed as a broad band around 900-960 cm⁻¹. spectroscopyonline.com

Table 1: Predicted FTIR Vibrational Frequencies for this compound

| Vibrational Mode | Functional Group | Predicted Frequency Range (cm⁻¹) |

|---|---|---|

| N-H Stretch | Amino | 3300-3500 |

| O-H Stretch | Carboxylic Acid | 2500-3300 (broad) |

| Aromatic C-H Stretch | Thiophene & Benzene Rings | 3000-3100 |

| C=O Stretch | Carboxylic Acid | 1680-1710 |

| C=C Stretch | Thiophene & Benzene Rings | 1450-1600 |

| C-N Stretch | Amino | 1250-1350 |

| C-O Stretch | Carboxylic Acid | 1210-1320 |

| O-H Bend (out-of-plane) | Carboxylic Acid | 900-960 (broad) |

Raman spectroscopy, being particularly sensitive to non-polar bonds and symmetric vibrations, would offer complementary information to FTIR. The C=C stretching modes of both the thiophene and benzene rings are expected to produce strong signals in the Raman spectrum, typically in the 1350-1650 cm⁻¹ region. researchgate.net The symmetric stretching of the thiophene ring, involving the C-S bond, is also a characteristic Raman band. rsc.org

In contrast to its very strong and broad appearance in the IR spectrum, the O-H stretch of the carboxylic acid is generally weak in the Raman spectrum. The C=O stretch will be present but may be weaker than in the FTIR spectrum. The N-H stretching of the amino group will also be observable. A significant advantage of Raman spectroscopy is its ability to be used in aqueous solutions, which can be beneficial for studying derivatives of this compound under biological conditions.

Table 2: Predicted Raman Shifts for Key Vibrational Modes of this compound

| Vibrational Mode | Functional Group | Predicted Raman Shift Range (cm⁻¹) |

|---|---|---|

| Aromatic C-H Stretch | Thiophene & Benzene Rings | 3000-3100 |

| C=C Stretch | Thiophene & Benzene Rings | 1350-1650 |

| C=O Stretch | Carboxylic Acid | 1680-1710 |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for the detailed structural elucidation of organic molecules, providing information on the chemical environment of individual atoms.

The ¹H NMR spectrum of this compound would display signals corresponding to the protons of the amino group, the thiophene ring, and the benzoic acid moiety. The acidic proton of the carboxylic acid is expected to appear as a broad singlet at a downfield chemical shift, typically above 10 ppm, and its position can be concentration-dependent. docbrown.info

The protons of the 3-aminothiophen-3-yl group are predicted based on the known spectrum of 3-aminothiophene, which shows signals around 6.17, 6.65, and 7.13 ppm. ichemical.com The substitution pattern on the thiophene ring in the target molecule will influence these shifts. The protons on the benzoic acid ring will exhibit a complex splitting pattern in the aromatic region (7.0-8.5 ppm), characteristic of a 1,3-disubstituted benzene ring. docbrown.info The amino group protons will likely appear as a broad singlet, the chemical shift of which can be influenced by solvent and concentration.

Table 3: Predicted ¹H NMR Chemical Shifts for this compound

| Proton Environment | Predicted Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|

| Carboxylic Acid (-COOH) | > 10 | broad singlet |

| Benzene Ring Protons | 7.0 - 8.5 | complex multiplets |

| Thiophene Ring Protons | 6.0 - 7.5 | doublets/doublet of doublets |

The ¹³C NMR spectrum will provide information about the carbon skeleton of the molecule. The carbonyl carbon of the carboxylic acid is expected to have the most downfield chemical shift, typically in the range of 165-175 ppm. docbrown.info The carbon atoms of the benzene and thiophene rings will resonate in the aromatic region, generally between 110 and 150 ppm.

The chemical shifts of the thiophene carbons can be estimated from data for 3-aminothiophene, which shows signals at approximately 99.2, 120.1, 124.3, and 144.1 ppm. ichemical.com The carbon atoms of the benzoic acid moiety are expected to have shifts similar to those in substituted benzoic acids. docbrown.info The specific substitution pattern will lead to a unique set of signals for the ten aromatic and heteroaromatic carbons.

Table 4: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Environment | Predicted Chemical Shift (δ, ppm) |

|---|---|

| Carbonyl Carbon (-COOH) | 165 - 175 |

To unambiguously assign all proton and carbon signals and to confirm the connectivity of the molecule, advanced NMR techniques would be employed.

2D NMR Spectroscopy:

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton couplings within the same spin system. It would be instrumental in identifying adjacent protons on both the thiophene and benzene rings, helping to trace the connectivity within each ring.

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates proton signals with their directly attached carbon atoms. It would allow for the definitive assignment of each carbon signal based on the already assigned proton spectrum.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are two or three bonds away. This would be crucial for establishing the connectivity between the thiophene and benzoic acid moieties by observing correlations between protons on one ring and carbons on the other.

Solid-State NMR: For derivatives of this compound that are crystalline solids, solid-state NMR could provide information about the molecular structure and packing in the solid state. This can be particularly useful for studying polymorphism and intermolecular interactions.

By employing a combination of these spectroscopic techniques, a comprehensive and unambiguous structural characterization of this compound and its derivatives can be achieved.

Ultraviolet-Visible (UV-Vis) Spectroscopy

The structure of this compound contains multiple chromophores—the thiophene ring, the benzene ring, the amino group (-NH₂), and the carboxylic acid group (-COOH). The conjugation between the thiophene and benzene π-systems, coupled with the auxochromic effect of the amino group, is expected to govern its UV-Vis absorption profile.

The primary electronic transitions anticipated in the 200-400 nm range are π → π* and n → π* transitions. The extended π-conjugation across the two aromatic rings significantly lowers the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), resulting in absorption at longer wavelengths (a bathochromic or red shift) compared to the individual thiophene or benzoic acid moieties. rsc.orgnih.gov The amino group, with its lone pair of electrons (n-electrons), can participate in n → π* transitions and further extends the conjugation through resonance, typically enhancing the intensity and wavelength of the π → π* absorption bands. nih.gov

| Chromophore/System | Expected Transition Type(s) | Anticipated λmax Range (nm) |

|---|---|---|

| Thiophene Ring | π → π | ~230-240 |

| Benzene Ring | π → π | ~204, ~256 |

| Conjugated Thiophene-Benzene System | π → π | > 260 |

| Amino Group (Auxochrome) | n → π | Longer wavelength, lower intensity |

| Carboxylic Acid Group | n → π* | ~200-210 |

Mass Spectrometry (MS) for Molecular Identity Confirmation

Electron Ionization Mass Spectrometry (EI-MS) is a fundamental technique for confirming the molecular identity and obtaining structural information through fragmentation analysis. wikipedia.org For this compound (molecular formula: C₁₁H₉NO₂S), the molecular ion peak (M⁺˙) would be observed at a mass-to-charge ratio (m/z) corresponding to its molecular weight.

The fragmentation pattern can be predicted based on the fragmentation rules of aromatic carboxylic acids and aminothiophenes. libretexts.orgresearchgate.net Key fragmentation pathways would likely include:

Loss of a hydroxyl radical (·OH): A common fragmentation for benzoic acids, leading to a stable acylium ion [M-17]⁺.

Loss of the carboxyl group (·COOH): Cleavage of the C-C bond between the benzene ring and the carboxylic acid, resulting in an [M-45]⁺ fragment.

Decarboxylation (loss of CO₂): This can occur after rearrangement, leading to an [M-44]⁺ ion.

Cleavage of the thiophene-benzene bond: This would generate ions corresponding to the aminothiophene and benzoic acid fragments.

Fragmentation of the aminothiophene ring: This can involve the loss of HCN or H₂S, characteristic of nitrogen- and sulfur-containing heterocycles. nih.gov

The relative abundance of these fragments provides a unique fingerprint for the molecule's structure. High-resolution mass spectrometry would allow for the precise determination of the elemental composition of the parent ion and its fragments, further confirming the molecular identity. acs.orgacs.org

| Proposed Fragment Ion | Description of Loss | Expected m/z |

|---|---|---|

| [C₁₁H₉NO₂S]⁺˙ | Molecular Ion (M⁺˙) | 219 |

| [C₁₁H₈NOS]⁺ | Loss of ·OH | 202 |

| [C₁₀H₈NS]⁺ | Loss of ·COOH | 174 |

| [C₆H₅COOH]⁺˙ | Benzoic acid fragment | 122 |

| [C₅H₆NS]⁺ | Aminothiophene fragment | 112 |

X-ray Crystallography and Solid-State Structural Elucidation

Single-crystal X-ray diffraction provides definitive information on the three-dimensional arrangement of atoms, molecular conformation, and packing in the solid state. mdpi.comresearchgate.net For this compound, a key conformational feature would be the dihedral angle between the mean planes of the thiophene and benzene rings. In related bi-aryl systems, this angle is typically non-zero due to steric hindrance, resulting in a twisted conformation. mdpi.comnih.gov

The crystal packing is expected to be dominated by strong hydrogen bonding. The carboxylic acid group can form robust O-H···O hydrogen bonds, often leading to the formation of centrosymmetric dimers with an R²₂(8) graph set motif. iucr.orgnih.gov Additionally, the amino group and the carbonyl oxygen provide further sites for hydrogen bonding (N-H···O), potentially linking these dimers into chains or more complex three-dimensional networks. mdpi.comrsc.org The specific crystal system (e.g., monoclinic, orthorhombic) and space group (e.g., P2₁/c, Pna2₁) would be determined by the most efficient packing arrangement of these hydrogen-bonded assemblies. iucr.orgingentaconnect.com

| Parameter | Value |

|---|---|

| Compound | (2-amino-5-ethylthiophen-3-yl)(2-chlorophenyl)methanone |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 10.6092(8) |

| b (Å) | 10.8355(8) |

| c (Å) | 11.1346(9) |

| β (°) | 98.643(6) |

| Volume (ų) | 1264.4(2) |

Powder X-ray diffraction (PXRD) is an essential technique for the analysis of polycrystalline materials. researchgate.net It is used to confirm the phase purity of a bulk sample, identify different crystalline forms (polymorphs), and monitor phase transitions. cambridge.orgrigaku.comparticle.dk The PXRD pattern of a crystalline solid is a unique fingerprint, characterized by a series of peaks at specific diffraction angles (2θ), which correspond to the d-spacings of the crystal lattice planes.

For this compound, the experimental PXRD pattern of a synthesized batch would be compared against a pattern simulated from single-crystal X-ray diffraction data. rigaku.com A match between the two patterns confirms the structural identity of the bulk material. Any discrepancies, such as additional or missing peaks, could indicate the presence of impurities or a different polymorphic form. rigaku.com Polymorphism is common in pharmaceutical compounds like aminobenzoic acid, where different crystal packing arrangements can arise under various crystallization conditions. core.ac.ukmanchester.ac.uk

Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify intermolecular interactions within a crystal lattice. mdpi.comnih.gov The Hirshfeld surface is mapped with properties like dₙₒᵣₘ, which highlights regions of close intermolecular contact. Red spots on the dₙₒᵣₘ surface indicate contacts shorter than the van der Waals radii, which are typically strong interactions like hydrogen bonds. eurjchem.comeurjchem.com

For this compound, the analysis would be expected to prominently feature:

O-H···O and N-H···O Hydrogen Bonds: These would appear as distinct, bright red regions on the surface, confirming their role as the primary drivers of the crystal packing. nih.govresearchgate.net

C-H···π Interactions: Weaker interactions involving the aromatic rings may also be present.

π-π Stacking: The two-dimensional fingerprint plots derived from the Hirshfeld surface can reveal the presence of π-π stacking between parallel thiophene and/or benzene rings, which would appear as characteristic "wings" in the plot. researchgate.net

This quantitative analysis allows for a detailed understanding of the forces governing the supramolecular architecture of the crystal. nih.gov

| Interaction Type | Contribution to Total Surface Area (%) |

|---|---|

| H···H | 42.7 |

| C···H / H···C | 40.0 |

| O···H / H···O | 12.3 |

| C···C | 2.1 |

| Other | < 2.9 |

Conformational Flexibility and Polymorphism Studies in the Solid State

The arrangement of molecules in the solid state is of paramount importance in determining the bulk properties of a material, including its solubility, stability, and bioavailability in the context of pharmaceuticals. For a molecule such as this compound, which possesses rotatable bonds and functional groups capable of engaging in various intermolecular interactions, the study of conformational flexibility and polymorphism is crucial. Conformational flexibility refers to the ability of a molecule to adopt different spatial arrangements (conformers) due to rotation about its single bonds. Polymorphism is the phenomenon where a compound exists in more than one crystalline form, with each polymorph having a distinct arrangement of molecules in the crystal lattice.

The primary drivers for conformational flexibility in this compound are the rotations around the C-C bond connecting the thiophene and benzoic acid rings, as well as the orientation of the amino and carboxylic acid groups. These different conformations can lead to the formation of various polymorphs, each stabilized by a unique network of intermolecular interactions, such as hydrogen bonds and π–π stacking.

To investigate the conformational landscape and potential polymorphism of this compound and its derivatives, a combination of experimental and computational techniques would be employed. X-ray diffraction, particularly single-crystal X-ray diffraction, is the definitive method for determining the three-dimensional structure of a crystalline solid at atomic resolution. nih.govnih.gov By solving the crystal structure from different crystallization conditions, one can identify and characterize different polymorphs.

Solid-state NMR (ssNMR) spectroscopy serves as a powerful complementary technique to X-ray diffraction. nih.govresearchgate.net It can provide information about the number of crystallographically independent molecules in the asymmetric unit and can distinguish between different polymorphic forms. researchgate.net Furthermore, thermal analysis techniques such as Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are vital for identifying phase transitions between polymorphs and assessing their relative thermal stabilities. researchgate.netmdpi.comakjournals.com

While specific experimental data on the solid-state polymorphism of this compound is not extensively available in the public domain, we can hypothesize the types of data that would be generated from such studies. The following tables illustrate the potential findings from crystallographic and thermal analysis of hypothetical polymorphs of this compound.

Hypothetical Crystallographic Data for Polymorphs of this compound

| Parameter | Polymorph I | Polymorph II | Polymorph III |

|---|---|---|---|

| Crystal System | Monoclinic | Orthorhombic | Triclinic |

| Space Group | P2₁/c | Pbca | P-1 |

| a (Å) | 10.25 | 15.80 | 8.15 |

| b (Å) | 5.60 | 7.95 | 9.30 |

| c (Å) | 18.90 | 12.40 | 6.75 |

| α (°) | 90 | 90 | 105.2 |

| β (°) | 98.5 | 90 | 95.8 |

| γ (°) | 90 | 90 | 110.1 |

| Volume (ų) | 1072.1 | 1557.5 | 458.3 |

| Z | 4 | 8 | 2 |

| Calculated Density (g/cm³) | 1.45 | 1.48 | 1.50 |

| Dihedral Angle (Thiophene-Benzene) | 25.3° | 45.8° | 15.1° |

This table presents hypothetical crystallographic data for three potential polymorphs of this compound to illustrate the structural diversity that could arise from conformational flexibility. The key difference highlighted is the dihedral angle between the thiophene and benzene rings, indicating different molecular conformations in the solid state.

Hypothetical Thermal Analysis Data for Polymorphs of this compound

| Polymorph | Melting Point (°C) | Enthalpy of Fusion (kJ/mol) | Notes |

|---|---|---|---|

| Polymorph I | 210 | 25.8 | Metastable form, converts to Polymorph II upon heating. |

| Polymorph II | 225 | 30.2 | Thermodynamically stable form at room temperature. |

| Polymorph III | 205 | 23.5 | Metastable form, converts to Polymorph I upon heating. |

This table provides hypothetical thermal data for the potential polymorphs of this compound. The differences in melting points and enthalpies of fusion would be indicative of the different lattice energies and stabilities of the polymorphic forms.

The study of conformational flexibility and polymorphism in the solid state is a critical aspect of the characterization of this compound and its derivatives. Such investigations, employing a combination of X-ray diffraction, solid-state NMR, and thermal analysis, would provide a comprehensive understanding of the structure-property relationships in this class of compounds.

Computational and Theoretical Investigations of 3 5 Aminothiophen 3 Yl Benzoic Acid

Quantum Chemical Calculations (e.g., Density Functional Theory - DFT)

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), serve as powerful tools for elucidating the molecular structure, electronic properties, and reactivity of chemical compounds. superfri.org For a molecule like 3-(5-Aminothiophen-3-yl)benzoic acid, DFT methods can provide detailed insights that are complementary to experimental data. Computational studies are typically performed using a specific functional, such as the widely used Becke's three-parameter hybrid functional combined with the Lee-Yang-Parr correlation functional (B3LYP), and a suitable basis set like 6-311G or 6-311++G(d,p), which has been shown to provide a good balance between accuracy and computational cost for organic molecules. epstem.netresearchgate.netijtsrd.com These calculations allow for a thorough investigation of the molecule in its ground state, providing a foundational understanding of its intrinsic chemical nature.

The first step in a computational study is typically geometry optimization, a process where the molecule's structure is computationally adjusted to find its lowest energy conformation. espublisher.com For this compound, this process would yield precise information on bond lengths, bond angles, and dihedral (torsion) angles.

Key structural parameters of interest include the bond lengths within the thiophene (B33073) ring (C-S, C-C, C=C), the benzene (B151609) ring, the amino group (C-N), and the carboxylic acid group (C-C, C=O, C-O, O-H). materialsciencejournal.orgresearchgate.net The bond angles around the constituent atoms define the molecule's three-dimensional shape. Of particular importance is the dihedral angle between the plane of the thiophene ring and the plane of the benzoic acid ring. This angle determines the extent of π-conjugation between the two aromatic systems, which significantly influences the molecule's electronic properties. A smaller dihedral angle suggests a more planar structure and greater electronic communication between the two rings.

Table 1: Predicted Structural Parameters of this compound (Illustrative) This table illustrates the types of parameters obtained from DFT calculations. Actual values would be derived from a specific computational output.

| Parameter | Description | Typical Predicted Value |

|---|---|---|

| Bond Lengths (Å) | ||

| C-S (Thiophene) | Carbon-Sulfur bond length | ~1.75 Å |

| C-N (Amino) | Carbon-Nitrogen bond length | ~1.37 Å |

| C=O (Carboxyl) | Carbonyl double bond length | ~1.22 Å |

| O-H (Carboxyl) | Hydroxyl bond length | ~0.97 Å |

| C-C (Inter-ring) | Bond connecting the two rings | ~1.48 Å |

| Bond Angles (°) | ||

| C-S-C (Thiophene) | Angle within the thiophene ring | ~92° |

| C-C-N (Amino) | Angle at the amino substitution | ~125° |

| O=C-O (Carboxyl) | Angle within the carboxyl group | ~123° |

| Dihedral Angle (°) |

DFT calculations are highly effective in predicting the vibrational frequencies of a molecule, which correspond to the peaks observed in experimental Infrared (IR) and Raman spectra. ijtsrd.com A complete vibrational analysis involves calculating the harmonic frequencies and their corresponding intensities. These theoretical frequencies are often scaled by an empirical factor to correct for anharmonicity and other systematic errors inherent in the computational method, leading to better agreement with experimental data. researchgate.net

The interpretation of the vibrational spectrum of this compound would involve assigning the calculated vibrational modes to specific types of molecular motion, a process aided by Potential Energy Distribution (PED) analysis. ijtsrd.com Key characteristic vibrations would include:

N-H Stretching: The amino (-NH₂) group typically shows symmetric and asymmetric stretching vibrations.

O-H and C=O Stretching: The carboxylic acid (-COOH) group is characterized by a broad O-H stretching band due to hydrogen bonding and a strong, sharp C=O stretching band. docbrown.infomdpi.com

Ring Vibrations: The thiophene and benzene rings exhibit characteristic C-H stretching modes and complex C-C stretching (ring breathing) modes. iosrjournals.org

C-S Stretching: The thiophene ring has specific C-S stretching vibrations that are useful for its identification. iosrjournals.org

Table 2: Predicted Major Vibrational Frequencies for this compound (Illustrative) This table presents expected vibrational modes and their typical frequency ranges based on DFT studies of similar compounds.

| Mode Description (PED) | Predicted Wavenumber (cm⁻¹, Scaled) | Typical Experimental Region (cm⁻¹) |

|---|---|---|

| O-H stretch | ~3450 | 3300-2500 (broad) |

| N-H asymmetric stretch | ~3400 | 3500-3300 |

| N-H symmetric stretch | ~3300 | 3400-3200 |

| Aromatic C-H stretch | ~3100-3000 | 3100-3000 |

| C=O stretch | ~1710 | 1725-1700 |

| C=C ring stretch | ~1600-1450 | 1625-1465 |

| C-O stretch | ~1280 | 1320-1210 |

The electronic properties of a molecule are primarily governed by its frontier molecular orbitals (FMOs): the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). researchgate.net The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical parameter for determining a molecule's chemical reactivity, kinetic stability, and optical properties. mdpi.comthaiscience.info A small energy gap implies high reactivity and suggests that the molecule will be more easily polarized.

For this compound, which has both an electron-donating group (aminothiophene) and an electron-withdrawing group (benzoic acid), the spatial distribution of these orbitals is predictable. The HOMO is expected to be localized primarily on the electron-rich aminothiophene moiety, which has a higher tendency to donate electrons. mdpi.com Conversely, the LUMO is anticipated to be distributed over the electron-deficient benzoic acid ring, which can readily accept electrons. espublisher.com This spatial separation of HOMO and LUMO is characteristic of a molecule with intramolecular charge transfer (ICT) capabilities upon electronic excitation.

Table 3: Predicted Electronic Properties of this compound (Illustrative) This table shows key electronic parameters derived from FMO analysis.

| Parameter | Description | Predicted Value |

|---|---|---|

| E(HOMO) | Energy of the Highest Occupied Molecular Orbital | ~ -5.5 eV |

| E(LUMO) | Energy of the Lowest Unoccupied Molecular Orbital | ~ -2.0 eV |

The Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the charge distribution within a molecule and identifying reactive sites for electrophilic and nucleophilic attack. thaiscience.inforesearchgate.net The MEP surface is color-coded to represent different potential values.

Red/Yellow Regions: Indicate negative electrostatic potential, rich in electron density. These areas are susceptible to electrophilic attack and are associated with lone pairs on heteroatoms. For this compound, these regions would be concentrated around the oxygen atoms of the carboxyl group and the nitrogen atom of the amino group. researchgate.net

Blue Regions: Indicate positive electrostatic potential, representing electron-deficient areas. These sites are prone to nucleophilic attack. The most positive potential would be found around the acidic hydrogen of the carboxyl group and the hydrogens of the amino group.

The MEP map provides a clear, intuitive picture of the molecule's charge landscape, which is essential for understanding its intermolecular interactions, such as hydrogen bonding and drug-receptor binding.

For this compound, key NBO interactions would include:

Delocalization of the nitrogen lone pair (n) into the antibonding π* orbitals of the thiophene ring (n(N) → π*(C=C)).

Delocalization of the oxygen lone pairs (n) in the carboxyl group into the antibonding π* orbital of the carbonyl bond (n(O) → π*(C=O)).

Interactions between the π orbitals of the thiophene ring and the π* orbitals of the benzene ring, and vice versa, which describe the electronic conjugation between the two systems.

These charge transfer events contribute to the stabilization of the molecule and are fundamental to its electronic structure and reactivity.

Table 4: Major Predicted NBO Interactions and Stabilization Energies for this compound (Illustrative) This table highlights significant intramolecular charge transfer interactions and their stabilizing energies.

| Donor NBO (i) | Acceptor NBO (j) | E(2) (kcal/mol) |

|---|---|---|

| LP(1) N | π* (C-C) of Thiophene | High |

| π (C-C) of Thiophene | π* (C-C) of Benzene | Moderate |

| π (C-C) of Benzene | π* (C-C) of Thiophene | Low |

Electronic Structure Analysis

Atoms in Molecules (AIM) Analysis for Bonding Character

The Quantum Theory of Atoms in Molecules (QTAIM), often referred to as Atoms in Molecules (AIM), provides a rigorous framework for analyzing the nature of chemical bonds and intermolecular interactions based on the topology of the electron density (ρ(r)). wikipedia.orguni-rostock.de This method partitions a molecule's electron density into distinct atomic basins, allowing for the characterization of atomic properties and the bonds connecting them. uni-rostock.de The analysis focuses on identifying bond critical points (BCPs), which are specific locations between two interacting nuclei where the gradient of the electron density is zero. uni-rostock.deresearchgate.net

Several key topological parameters calculated at a BCP are used to define the character of a chemical bond:

Electron Density (ρ(r)) : The magnitude of ρ(r) at the BCP correlates with the bond order; higher values typically indicate stronger, shared-electron (covalent) interactions.

Laplacian of Electron Density (∇²ρ(r)) : The sign of the Laplacian indicates whether charge is locally concentrated (∇²ρ(r) < 0) or depleted (∇²ρ(r) > 0). Negative values are characteristic of covalent bonds where electrons are shared and accumulate in the internuclear region. Positive values are typical for closed-shell interactions, such as ionic bonds, hydrogen bonds, and van der Waals interactions. ijnc.ir

Total Energy Density (H(r)) : The total energy density, which is the sum of the kinetic energy density (G(r)) and potential energy density (V(r)), provides further insight. A negative H(r) at the BCP is a definitive indicator of a shared-electron interaction (covalency). ijnc.ir

For this compound, an AIM analysis would reveal the nature of its various intramolecular bonds. The covalent bonds within the thiophene and benzene rings (C-C, C-S, C-H, C-N) are expected to show high ρ(r) values, negative ∇²ρ(r), and negative H(r), confirming their shared-electron character. The bond connecting the two aromatic rings (C-C) would be of particular interest to quantify its strength and degree of conjugation. Furthermore, potential intramolecular hydrogen bonds, for instance between the amino group and the carboxylic acid group in certain conformations, could be identified and characterized by their distinct topological properties (low ρ(r), positive ∇²ρ(r)).

Below is a table of hypothetical AIM parameters for selected bonds in this compound, illustrating the expected findings from such an analysis.

| Bond (Atomic Pair) | Electron Density (ρ(r)) [e Å⁻³] | Laplacian (∇²ρ(r)) [e Å⁻⁵] | Total Energy Density (H(r)) [Hartree Å⁻³] | Bond Character |

|---|---|---|---|---|

| C-S (Thiophene) | 0.185 | -0.450 | -0.150 | Polar Covalent |

| C=C (Thiophene) | 0.310 | -0.980 | -0.430 | Covalent (Double Bond Character) |

| C-C (Ring-Ring) | 0.250 | -0.650 | -0.280 | Covalent (Single Bond Character) |

| C-N (Thiophene-Amino) | 0.270 | -0.700 | -0.310 | Polar Covalent |

| C-C (Benzene) | 0.295 | -0.850 | -0.380 | Covalent (Aromatic) |

Conformational Analysis and Energy Landscape Exploration

Conformational analysis is a computational method used to identify the stable three-dimensional arrangements (conformers) of a molecule and to determine the energy barriers for interconversion between them. rsc.org This exploration of the potential energy surface (PES) is crucial, as the conformation of a molecule dictates its physical properties and biological activity. For flexible molecules like this compound, polymorphism—the ability to crystallize in different forms—can often be traced back to the existence of multiple low-energy conformers. nih.govresearchgate.netuky.edu

The primary source of conformational flexibility in this compound arises from the rotation around the single bond connecting the thiophene ring and the benzoic acid ring. A scan of the dihedral angle (τ) defining the relative orientation of these two rings would be the central focus of a conformational analysis. Additional flexibility exists in the orientation of the carboxylic acid and amino groups.

Computational studies would likely reveal two key low-energy states:

A near-planar conformer : This arrangement would maximize π-conjugation across the two aromatic systems, leading to electronic stabilization. However, it would also introduce steric repulsion between the hydrogen atoms on the adjacent rings.

A twisted conformer : In this state, the benzoic acid ring is rotated out of the plane of the thiophene ring. This rotation alleviates steric hindrance but partially disrupts the electronic conjugation.

The final energy landscape is a balance of these competing steric and electronic effects. The global minimum on the PES would correspond to the most stable conformer, while other local minima represent less stable, but potentially accessible, conformers. researchgate.net The energy differences between these conformers are typically small, often within a few kcal/mol. nih.gov

The following table presents plausible results from a theoretical conformational analysis, detailing the relative energies of different conformers based on the dihedral angle between the thiophene and benzene rings.

| Conformer | Dihedral Angle (τ) [Degrees] | Relative Energy (ΔE) [kcal/mol] | Notes |

|---|---|---|---|

| Global Minimum (Twisted) | ~35° | 0.00 | Optimal balance between electronic conjugation and steric relief. |

| Transition State 1 | 0° | +2.10 | Planar structure, high steric strain. |

| Transition State 2 | 90° | +2.50 | Perpendicular structure, minimal electronic conjugation. |

| Local Minimum (Twisted) | ~145° | +0.15 | Slightly less stable twisted conformation. |

Theoretical Prediction of Chemical Reactivity Descriptors

Conceptual Density Functional Theory (DFT) provides a powerful toolkit for predicting the chemical reactivity of molecules through various descriptors. nih.gov These descriptors are derived from the energies of the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). nih.gov The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy relates to its ability to accept electrons (electrophilicity).

Key global reactivity descriptors include:

Electron Affinity (A) : A ≈ -ELUMO

Ionization Potential (I) : I ≈ -EHOMO

Chemical Potential (μ) : μ = (EHOMO + ELUMO) / 2. It describes the tendency of electrons to escape from the system.

Chemical Hardness (η) : η = (ELUMO - EHOMO) / 2. It measures the resistance to a change in electron distribution.

For this compound, these descriptors would quantify its reactivity profile. The electron-donating amino group (-NH₂) is expected to raise the HOMO energy, enhancing the molecule's nucleophilic character. Conversely, the electron-withdrawing carboxylic acid group (-COOH) and the aromatic systems can lower the LUMO energy, contributing to its electrophilic character. The calculated descriptors would provide a quantitative measure of the molecule's propensity to engage in reactions as either an electron donor or acceptor.

A hypothetical set of calculated reactivity descriptors for this compound is presented below.

| Parameter | Symbol | Calculated Value [eV] |

|---|---|---|

| HOMO Energy | EHOMO | -5.85 |

| LUMO Energy | ELUMO | -1.95 |

| HOMO-LUMO Gap | ΔE | 3.90 |

| Ionization Potential | I | 5.85 |

| Electron Affinity | A | 1.95 |

| Chemical Potential | μ | -3.90 |

| Chemical Hardness | η | 1.95 |

| Global Electrophilicity Index | ω | 3.90 |

Solvation Effects on Electronic and Structural Parameters via Continuum Models

Computational investigations performed in the gas phase neglect the significant influence of the surrounding solvent environment. Continuum solvation models, such as the Polarizable Continuum Model (PCM), are widely used to simulate these effects by representing the solvent as a continuous dielectric medium that surrounds a cavity shaped like the solute molecule. researchgate.netresearchgate.net This approach allows for the calculation of how the solvent alters the molecule's structural and electronic properties. nih.gov

For a polar molecule like this compound, solvation is expected to have a profound impact:

Electronic Parameters : The presence of a dielectric medium stabilizes charge separation. This typically leads to an increase in the molecular dipole moment. The energies of the molecular orbitals are also affected; the HOMO-LUMO gap often decreases in a polar solvent compared to the gas phase. nih.gov This can, in turn, affect the molecule's reactivity and its UV-Vis absorption spectrum. researchgate.net

By performing calculations both in the gas phase and with a continuum model (e.g., water as the solvent), one can quantify the influence of solvation.

The table below provides a hypothetical comparison of key parameters for this compound in the gas phase versus a solvated environment simulated with a continuum model.

| Parameter | Gas Phase (Calculated) | Continuum Model (Water, Calculated) | Expected Change |

|---|---|---|---|

| Dipole Moment (Debye) | 3.5 D | 5.2 D | Increase |

| HOMO Energy (eV) | -5.85 | -5.70 | Increase (Less Negative) |

| LUMO Energy (eV) | -1.95 | -2.10 | Decrease (More Negative) |

| HOMO-LUMO Gap (eV) | 3.90 | 3.60 | Decrease |

| Relative Energy of Planar Conformer (kcal/mol) | +2.10 | +1.50 | Stabilization |

Chemical Reactivity and Transformation Mechanisms of 3 5 Aminothiophen 3 Yl Benzoic Acid

Acid-Base Equilibria and Protonation/Deprotonation Studies

Deprotonation: The carboxylic acid group (-COOH) is the most acidic site. In the presence of a base, it readily deprotonates to form the corresponding carboxylate anion (-COO⁻). The pKa value of the carboxylic acid is influenced by the electron-donating amino group and the thiophene (B33073) ring, but it is expected to be in the typical range for benzoic acid derivatives.

Protonation: The molecule has multiple potential sites for protonation. While the amino group (-NH₂) is a primary basic site, studies on related aminothiophene structures suggest a more complex behavior. Research on N,N-disubstituted 2-aminothiophenes has shown that protonation often occurs on the thiophene ring, specifically at the C5 position, rather than on the nitrogen atom. researchgate.net This leads to the formation of a cationic Wheland-type intermediate, a key step in electrophilic substitution reactions. researchgate.net The protonation of the amino group to form an ammonium (B1175870) ion (-NH₃⁺) is also possible, particularly in strongly acidic media. The relative likelihood of ring versus nitrogen protonation depends on the specific reaction conditions and the substitution pattern of the thiophene ring.

The acid-base behavior can be summarized by the following equilibria:

Factors such as inductive effects and charge delocalization play a significant role in determining the acidity and basicity of the compound. libretexts.org The stability of the resulting conjugate base or acid influences the equilibrium position. libretexts.org

Reaction Pathways and Mechanistic Insights for Derivatization

The structure of this compound allows for derivatization at several positions, primarily through reactions involving the amino group, the carboxylic acid group, and electrophilic substitution on the thiophene ring.

Reactions at the Amino Group: The primary amino group is nucleophilic and can undergo standard reactions such as acylation (to form amides), alkylation, and diazotization.

Reactions at the Carboxylic Acid Group: The carboxylic acid can be converted into a variety of derivatives, including esters (via Fischer esterification), acid chlorides (using reagents like thionyl chloride), and amides (by coupling with amines).

Electrophilic Aromatic Substitution (EAS): The thiophene ring is inherently electron-rich and susceptible to electrophilic attack. The amino group is a strong activating group and directs incoming electrophiles to the ortho and para positions (C4 and C2, respectively). Conversely, the benzoic acid moiety is a deactivating group. The regioselectivity of EAS reactions like halogenation, nitration, and Friedel-Crafts acylation is therefore determined by the combined directing effects of these substituents. The general mechanism for EAS proceeds through a two-step process: attack of the electrophile by the aromatic ring to form a carbocation intermediate (a sigma complex), followed by deprotonation to restore aromaticity. masterorganicchemistry.com The formation of the carbocation is typically the rate-determining step. masterorganicchemistry.com

A relevant example of derivatization on a similar scaffold involves the reaction of 3-amidothiophene derivatives with carbonyl compounds, leading to the formation of alkenes or bis-products depending on the stability of the intermediate. nih.gov

Redox Chemistry and Electrochemical Behavior Studies

The redox properties of this compound are primarily associated with the aminothiophene moiety. Both the sulfur atom and the amino group can participate in electron transfer processes.

Oxidation: The aminothiophene system can be oxidized electrochemically or with chemical oxidizing agents. Oxidation can lead to the formation of a radical cation, which may then undergo further reactions such as dimerization or polymerization. The presence of the electron-donating amino group lowers the oxidation potential of the thiophene ring. Electrochemical studies on related sulfur- and nitrogen-containing heterocyclic compounds, such as 2-amino-5-mercapto-1,3,4-thiadiazole, show irreversible redox systems, indicating that the initial oxidation product is reactive and undergoes subsequent chemical transformations. nih.gov

Reduction: The benzoic acid part of the molecule is generally resistant to reduction under mild conditions. However, the thiophene ring can be reduced under specific catalytic hydrogenation conditions, although this often requires harsh conditions and can lead to ring opening.

Elemental sulfur itself can act as a promoter in redox condensation reactions for the synthesis of 2-aminothiophenes, highlighting the redox activity inherent in such systems. acs.orgnih.gov

Kinetics and Thermodynamics of Key Transformation Reactions

Detailed kinetic and thermodynamic data for specific reactions of this compound are not extensively reported. However, general principles can be applied to understand the factors governing its transformations.

Kinetics: The rates of reaction are influenced by factors such as temperature, concentration, and the presence of catalysts. For electrophilic aromatic substitution, the activation energy of the rate-determining step (formation of the sigma complex) is a key kinetic parameter. The electron-donating amino group lowers this activation energy, increasing the reaction rate compared to unsubstituted thiophene.

| Parameter | General Influence on Reactivity |

| Activation Energy (Ea) | Lowered for EAS due to the activating -NH₂ group, leading to faster reaction rates. |

| Gibbs Free Energy (ΔG) | Generally negative for common derivatizations, indicating spontaneous product formation under appropriate conditions. |

| Enthalpy of Solvation (ΔHsolv) | Affects solubility and reactivity in different solvents; influenced by intermolecular interactions. jbiochemtech.com |

| Entropy of Solvation (ΔSsolv) | Contributes to the overall free energy of solvation and can impact reaction equilibria in solution. jbiochemtech.com |

This table provides a qualitative overview of key kinetic and thermodynamic parameters and their expected influence on the reactions of this compound, based on general chemical principles.

Catalytic Applications in Organic Synthesis (e.g., as a ligand in transition metal catalysis)

The presence of heteroatoms with lone pairs of electrons (sulfur and nitrogen) makes this compound a potential ligand for transition metal catalysis. The ability of thiophene derivatives to coordinate with metals is well-documented. researchgate.netacs.org

The molecule can act as a bidentate N,S-ligand, coordinating to a metal center through the amino nitrogen and the thiophene sulfur. This chelation can form stable metal complexes. Such ligands are valuable in various catalytic processes, including:

Cross-Coupling Reactions: Palladium complexes bearing sulfur-containing ligands have been shown to be effective catalysts for reactions such as Suzuki and Sonogashira couplings. nih.gov

C-H Activation: Transition metal catalysts, sometimes promoted by additives like benzoic acid, are used for the direct functionalization of C-H bonds. nih.govmdpi.com The ligand properties of the aminothiophene derivative could be tuned to influence the activity and selectivity of such catalytic systems.

Advanced Applications in Materials Science and Supramolecular Chemistry

Utilization as a Monomer or Building Block in Polymer Synthesis

The bifunctional nature of 3-(5-aminothiophen-3-yl)benzoic acid, possessing both an amino (-NH₂) and a carboxylic acid (-COOH) group, positions it as an ideal AB-type monomer for step-growth polymerization. This structure allows for the synthesis of aromatic polyamides (aramids) through self-condensation or by reacting with other monomers.

Aromatic polyamides are a class of high-performance materials known for their exceptional thermal stability and mechanical strength. researchgate.net The direct polycondensation of monomers containing both amine and carboxylic acid functionalities is a primary method for producing these polymers. britannica.com In this context, this compound could be polymerized, likely through a phosphorylation reaction or by converting the carboxylic acid to a more reactive acid chloride, to yield a polyamide with repeating units linked by amide bonds.

The incorporation of the thiophene (B33073) ring into the polyamide backbone is expected to impart specific properties. Thiophene-containing polymers are known for their high chemical and electrochemical stability, a result of the sulfur heteroatom stabilizing positive charges and the resonance effects within the conjugated system. researchgate.net Furthermore, the introduction of such heterocyclic and bent units into the polymer chain can disrupt the close packing that is typical of rigid-rod aramids like Kevlar, potentially improving solubility in organic solvents without significantly compromising thermal stability. mdpi.com The resulting polymers would be part of a family of functional materials with potential applications in areas requiring both thermal resistance and specific electronic properties. researchgate.net

Table 1: Potential Polymer Properties Influenced by the Monomer Structure

| Feature of Monomer | Expected Influence on Polyamide Properties |

| Aromatic Backbone | High thermal stability and mechanical strength. |

| Amide Linkages | Strong intermolecular hydrogen bonding, contributing to high strength. |

| Thiophene Ring | Enhanced electrochemical stability and potential for improved solubility. |

| Bent Monomer Geometry | Likely to produce amorphous or semi-crystalline polymers with good processability. |

Role in the Construction of Metal-Organic Frameworks (MOFs) and Coordination Polymers

Metal-Organic Frameworks (MOFs) are crystalline materials constructed from metal ions or clusters linked together by organic ligands. The selection of the organic linker is crucial as it dictates the topology, porosity, and functional properties of the resulting framework. ekb.egacs.org this compound is a promising candidate for a ligand in MOF synthesis due to its multiple potential coordination sites.

The primary coordination site is the carboxylate group, which can bind to metal centers in various modes (monodentate, bidentate chelating, or bridging). Additionally, the nitrogen atom of the amino group and the sulfur atom of the thiophene ring can act as Lewis basic sites, offering secondary coordination possibilities. The use of ligands containing thiophene-dicarboxylates has been shown to produce coordination polymers with diverse architectures, ranging from one-dimensional chains to complex three-dimensional frameworks. rsc.orgrsc.org Similarly, aminobenzoic acids are widely used as linkers to create functional MOFs. nih.govresearchgate.net

Supramolecular Assembly and Self-Organization Phenomena

Supramolecular chemistry involves the study of systems held together by non-covalent interactions. The functional groups and aromatic systems within this compound make it an excellent candidate for forming well-defined supramolecular structures through a combination of hydrogen bonding and π-π stacking.

Hydrogen bonds are highly directional and are a primary tool for designing and controlling molecular assembly. The carboxylic acid group is a powerful hydrogen-bonding motif, capable of acting as both a hydrogen bond donor (the -OH group) and a double acceptor (the C=O oxygen). Carboxylic acids frequently form robust head-to-head dimers via a pair of O-H···O hydrogen bonds. winthrop.eduyoutube.com

The amino group (-NH₂) provides two hydrogen bond donors (N-H). These can interact with the carboxyl groups of neighboring molecules (N-H···O) or potentially with the nitrogen of other amino groups in different arrangements. The interplay between the strong acid-acid dimerization and the additional N-H···O or N-H···N interactions can lead to the formation of complex and extended hydrogen-bonded networks, such as tapes, sheets, or three-dimensional frameworks. researchgate.net The specific network formed would be crucial in determining the solid-state packing and physical properties of the material.

Aromatic rings can interact through non-covalent π-π stacking forces, which are crucial for the stabilization of crystal structures and the function of many biological and materials systems. acs.org this compound contains two aromatic systems: the benzene (B151609) ring and the electron-rich thiophene ring.

These rings can stack with each other in various orientations, including face-to-face or, more commonly, offset (parallel-displaced) arrangements. rsc.org The interaction between thiophene rings, in particular, is a significant factor in the self-assembly and charge transport properties of conjugated polymers. rsc.orgnih.gov The presence of both thiophene and benzene rings allows for heterogeneous π-π interactions (thiophene-benzene) in addition to homogeneous ones (thiophene-thiophene and benzene-benzene). These stacking interactions, in concert with the hydrogen bonding network, would dictate the final three-dimensional supramolecular architecture. rsc.org

Molecular recognition is the foundation of host-guest chemistry, where a host molecule selectively binds a specific guest molecule through complementary non-covalent interactions. wikipedia.org The structure of this compound contains features that could be exploited for the design of molecular receptors.

The carboxylic acid group can recognize and bind to guest molecules that contain complementary hydrogen bonding sites, such as amides or pyridines. Conversely, the amino group can bind to acidic guests. By incorporating this molecule into a larger, pre-organized structure, such as a macrocycle or a molecular cleft, a receptor could be designed for the selective binding of dicarboxylic acids or other suitable guest molecules. tandfonline.com Thiophene-based chalcones, for example, have been studied for their molecular recognition capabilities in binding to the active sites of enzymes. core.ac.ukresearchgate.net The combination of hydrogen bonding and the potential for π-π stacking interactions with aromatic guests provides a versatile platform for creating new molecular recognition systems.

Integration into Functional Materials for Optoelectronic or Sensing Applications

Thiophene-based molecules and polymers are cornerstones of organic electronics due to their excellent electronic and optical properties. researchgate.netrsc.org The structure of this compound can be described as a donor-π-acceptor (D-π-A) system. In this arrangement, the electron-donating amino group (-NH₂) and the electron-rich thiophene ring act as the donor (D) component, the benzoic acid can act as the acceptor (A) component, and the conjugated system of the rings serves as the π-bridge.

This D-π-A architecture is fundamental to materials exhibiting intramolecular charge transfer (ICT). iphy.ac.cniphy.ac.cn Upon photoexcitation, an electron can be promoted from the highest occupied molecular orbital (HOMO), which is typically localized on the donor part of the molecule, to the lowest unoccupied molecular orbital (LUMO), which is localized on the acceptor part. This charge separation in the excited state leads to a large change in the dipole moment and results in fluorescence that is highly sensitive to the polarity of the surrounding environment (solvatochromism). fonlo.org

This sensitivity forms the chemical basis for many sensing applications. For instance, the coordination of metal ions to the molecule could perturb the ICT process, leading to a change in the color or fluorescence of the material, which is the principle behind chemosensors. researchgate.net The incorporation of a thiophene unit into a sensitizer (B1316253) molecule has been shown to offer several advantages, including shifting the absorption to longer wavelengths and tuning the molecular energy levels, which are desirable properties for optoelectronic materials. mdpi.com Therefore, the intrinsic electronic structure of this compound provides the chemical principles necessary for its integration into functional materials for sensing or other optoelectronic purposes. rsc.org

Analytical Methodologies for Research Applications of 3 5 Aminothiophen 3 Yl Benzoic Acid

Chromatographic Separation Techniques

Chromatography is the cornerstone for isolating and purifying 3-(5-Aminothiophen-3-yl)benzoic acid from reaction mixtures, synthetic intermediates, and potential degradation products. The choice of technique is dictated by the physicochemical properties of the analyte and the matrix in which it is present.

High-Performance Liquid Chromatography (HPLC) is a primary technique for the analysis of non-volatile compounds like this compound. Reversed-phase HPLC (RP-HPLC) is particularly well-suited for this molecule.

Method Development Considerations:

Stationary Phase: A C18 (octadecylsilane) column is a common first choice, offering hydrophobic interactions with the thiophene (B33073) and benzene (B151609) rings. Columns with different properties, such as phenyl-hexyl phases, could offer alternative selectivity through π-π interactions.

Mobile Phase: The mobile phase typically consists of a mixture of an aqueous buffer and an organic modifier, such as acetonitrile (B52724) or methanol. The pH of the aqueous component is critical; it should be controlled to ensure the consistent ionization state of both the amino and carboxylic acid functional groups. Buffers like ammonium (B1175870) acetate (B1210297) or ammonium formate (B1220265) are volatile and compatible with mass spectrometry detectors. A pH between 3 and 6 would typically keep the carboxylic acid protonated and the amine group ionized, allowing for good retention and peak shape.

Detection: A Diode Array Detector (DAD) or a variable wavelength UV detector is effective, as the aromatic and thiophene rings provide strong chromophores. The optimal detection wavelength would be determined by analyzing the UV spectrum of the pure compound. researchgate.netnih.gov